molecular formula C10H10O2 B8768143 1-(3-methoxyphenyl)prop-2-yn-1-ol

1-(3-methoxyphenyl)prop-2-yn-1-ol

Cat. No.: B8768143
M. Wt: 162.18 g/mol
InChI Key: RNULYPCVVHDEFF-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O2 It features a methoxy group attached to a phenyl ring, which is further connected to a propynyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-methoxyphenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and enhance selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-methoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Specific molecular targets and pathways are still under investigation and may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl) methanol: Similar structure but lacks the propynyl group.

    1-(3-Methoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a propynyl group.

Uniqueness

This detailed article provides a comprehensive overview of 1-(3-methoxyphenyl)prop-2-yn-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-(3-methoxyphenyl)prop-2-yn-1-ol

InChI

InChI=1S/C10H10O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h1,4-7,10-11H,2H3

InChI Key

RNULYPCVVHDEFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C#C)O

Origin of Product

United States

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